molecular formula C7H4ClN3O2 B103370 2-Chloro-4-nitro-1H-benzimidazole CAS No. 15965-55-6

2-Chloro-4-nitro-1H-benzimidazole

Cat. No. B103370
CAS RN: 15965-55-6
M. Wt: 197.58 g/mol
InChI Key: IDHWSFVCVDTHNI-UHFFFAOYSA-N
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Description

2-Chloro-4-nitro-1H-benzimidazole (CNB) is a heterocyclic compound which has been extensively studied due to its potential applications in various scientific fields. It is a member of the benzimidazole family, which is composed of compounds with a five-membered aromatic ring containing two nitrogen atoms. CNB has been used in a variety of scientific research applications, including organic synthesis, organometallic chemistry, and in the development of pharmaceuticals. Furthermore, CNB has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Antitumor Activity

A study highlights the significance of imidazole derivatives, including benzimidazole compounds, for their antitumor activity. Compounds like 2-Chloro-4-nitro-1H-benzimidazole are under investigation for their potential to act as precursors in the synthesis of new antitumor drugs. This is particularly interesting for the synthesis of compounds with varied biological properties, suggesting a promising avenue for developing antitumor agents (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Medicinal Chemistry Applications

Research on nitroimidazoles, which include structures like this compound, has demonstrated their wide variety of potential applications in medicinal chemistry. These compounds have been actively researched for their roles as drugs, diagnostics, and pathological probes. Their significance lies in their broad spectrum of applications in anticancers, antimicrobials, and antiparasites. The combination of the imidazole ring with a nitro group lends these derivatives a unique structural and chemical basis for a range of applications (Li, Z.-Z., Maddili, S. K., Tangadanchu, V., Bheemanaboina, R. R., Lin, J.-M., Yang, R.-G., Cai, G.-X., & Zhou, C., 2018).

Biological and Electrochemical Activity

The compound this compound also features in studies focusing on its derivatives' chemistry and properties, including biological and electrochemical activities. Research reviews dealing with compounds containing benzimidazole and their complexes reveal fascinating variability in their properties, which might suggest potential interest points for further investigation (Boča, M., Jameson, R., & Linert, W., 2011).

Role in Agricultural and Veterinary Medicine

Besides its antitumor and medicinal chemistry applications, benzimidazole derivatives, including those related to this compound, have found applications in agriculture and veterinary medicine as fungicides and anthelmintic drugs. Their mode of action as specific inhibitors of microtubule assembly provides a strong basis for research into their broader applications (Davidse, L. C., 1986).

properties

IUPAC Name

2-chloro-4-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-9-4-2-1-3-5(11(12)13)6(4)10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHWSFVCVDTHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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